(4-Ethyl-2-thienyl)methanol
Description
(4-Ethyl-2-thienyl)methanol is a thiophene derivative featuring a methanol (-CH2OH) group at the 2-position and an ethyl (-C2H5) substituent at the 4-position of the aromatic heterocyclic ring. Thiophene-based alcohols are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.
Thiophene derivatives are valued for their electron-rich aromatic systems, which enable diverse functionalization. The ethyl group in this compound likely enhances lipophilicity compared to smaller substituents (e.g., methyl or ethynyl), influencing solubility and interaction with biological targets.
Properties
Molecular Formula |
C7H10OS |
|---|---|
Molecular Weight |
142.22 g/mol |
IUPAC Name |
(4-ethylthiophen-2-yl)methanol |
InChI |
InChI=1S/C7H10OS/c1-2-6-3-7(4-8)9-5-6/h3,5,8H,2,4H2,1H3 |
InChI Key |
PPTBORVTNMLJHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (4-Ethyl-2-thienyl)methanol with structurally related compounds:
*Calculated properties based on structural analogs.
Key Observations:
- Ethynyl groups introduce rigidity and electron-withdrawing effects, altering reactivity in cross-coupling reactions .
- Hydrogen Bonding: The methanol group in this compound enables hydrogen bonding, similar to tyrosol, but with reduced polarity due to the ethyl group .
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